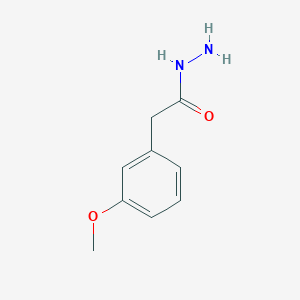

2-(3-Metoxi fenil)acetohidrazida

Descripción general

Descripción

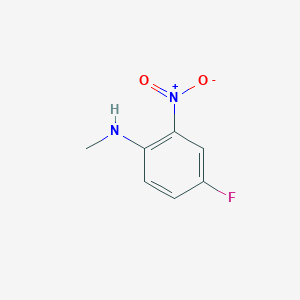

2-(3-Methoxyphenyl)acetohydrazide, commonly referred to as 2-MPAH, is a compound used in a variety of scientific research applications. It is a type of hydrazide that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

2-(3-Metoxi fenil)acetohidrazida: sirve como un intermedio importante en la síntesis de varios compuestos heterocíclicos . Estos compuestos son estructuralmente diversos y tienen aplicaciones significativas en productos farmacéuticos debido a sus actividades biológicas.

Actividades antiinflamatorias y antioxidantes

Este compuesto se ha utilizado en la síntesis de derivados de base de Schiff que exhiben potentes actividades antiinflamatorias in vivo y antioxidantes in vitro . Estas actividades son cruciales para el desarrollo de nuevos medicamentos terapéuticos.

Estudios de acoplamiento molecular

En bioquímica, los derivados de This compound se han utilizado en estudios de acoplamiento molecular para predecir las afinidades de unión de posibles candidatos a fármacos a proteínas diana, ayudando en el diseño de fármacos .

Aplicaciones agrícolas

Los derivados de This compound se han explorado por su posible uso en agricultura, aunque las aplicaciones específicas en este campo no están bien documentadas en la literatura disponible .

Aplicaciones industriales

Si bien no se detallan los usos industriales específicos, el papel del compuesto como intermedio sugiere su utilidad en la síntesis de materiales y productos químicos para diversas aplicaciones industriales .

Ciencias ambientales

Las propiedades estructurales de This compound, como el grupo hidrazida planar y su orientación, pueden ser de interés en la investigación de ciencias ambientales, particularmente en el estudio de interacciones moleculares y enlaces de hidrógeno .

Papel en productos farmacéuticos

En la investigación farmacéutica, This compound y sus derivados se sintetizan por su posible uso como agentes antiinflamatorios y antioxidantes, que son propiedades importantes para el desarrollo de nuevos fármacos .

Investigación bioquímica

El compuesto se utiliza en la síntesis de moléculas bioactivas que se pueden evaluar para diversas aplicaciones bioquímicas, incluidos estudios de inhibición enzimática y unión a receptores .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Mode of Action

The planar hydrazide group is oriented with respect to the benzene ring at a dihedral angle of 8666 (3)° . In the crystal structure, intermolecular N—H…O hydrogen bonds link the molecules .

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption .

Result of Action

It’s known to be an important intermediate in the synthesis of biologically active heterocyclic compounds .

Análisis Bioquímico

Biochemical Properties

2-(3-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff base derivatives. These derivatives are synthesized through the reaction of 2-(3-Methoxyphenyl)acetohydrazide with various substituted aldehydes. The compound interacts with enzymes such as glutathione peroxidase, which is involved in cellular defense against oxidative stress . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to therapeutic effects.

Cellular Effects

2-(3-Methoxyphenyl)acetohydrazide has been shown to influence various cellular processes. It exhibits anti-inflammatory effects by reducing the volume of edema in rat paw models, indicating its potential to modulate inflammatory pathways . Additionally, the compound has antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage. These effects are crucial in maintaining cellular homeostasis and preventing damage to cellular components such as DNA, proteins, and lipids.

Molecular Mechanism

At the molecular level, 2-(3-Methoxyphenyl)acetohydrazide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, its interaction with glutathione peroxidase results in the modulation of the enzyme’s activity, thereby influencing the cellular redox state . The compound may also affect gene expression by altering the activity of transcription factors or signaling pathways involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Methoxyphenyl)acetohydrazide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure or changes in environmental conditions can lead to its degradation, potentially reducing its efficacy.

Dosage Effects in Animal Models

The effects of 2-(3-Methoxyphenyl)acetohydrazide in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in studies indicate that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-(3-Methoxyphenyl)acetohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity, as they determine its bioavailability and efficacy . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 2-(3-Methoxyphenyl)acetohydrazide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 2-(3-Methoxyphenyl)acetohydrazide is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALVGVRTCEVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379311 | |

| Record name | 2-(3-methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34624-38-9 | |

| Record name | 2-(3-methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphenylacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)